molecular formula C20H19N3O3 B2461865 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1448030-10-1

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2461865
CAS No.: 1448030-10-1
M. Wt: 349.39
InChI Key: ZDWKOCBJLVONIJ-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52), a primary research target in neuropsychiatric disorders. GPR52 is a Gs-coupled receptor that is primarily expressed in the brain, particularly in the striatum, and its activation modulates key signaling pathways, including the elevation of intracellular cAMP levels. This compound has demonstrated significant research utility in preclinical models for its potential to ameliorate positive, negative, and cognitive symptoms associated with schizophrenia, without inducing catalepsy or hyperlocomotion, side effects commonly linked to current antipsychotics. Its mechanism of action is proposed to involve a balanced activation of dopamine D2 and 5-HT2A receptor-associated signaling cascades, offering a novel, non-dopaminergic approach to investigating psychiatric disease pathophysiology. Research with this GPR52 agonist provides a crucial tool for exploring new therapeutic avenues for CNS disorders and for elucidating the complex role of orphan GPCRs in brain function. [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01571]

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-22(13-15-12-21-18-9-4-5-10-23(15)18)20(24)17-11-14-7-6-8-16(25-2)19(14)26-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWKOCBJLVONIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions often involve moderate temperatures and the use of organic solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1.1 Pain and Inflammation Treatment

Research indicates that imidazo[1,2-a]pyridine derivatives, including N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide, exhibit modulating effects on the P2X7 receptor. This receptor is implicated in pain pathways and inflammatory responses. The compound has shown promise for treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders .

1.2 Neurological Disorders

The compound's ability to modulate neuroinflammatory processes positions it as a candidate for addressing neurological disorders. Studies have suggested that similar compounds can impact neurodegenerative diseases like Alzheimer's disease and multiple sclerosis by influencing neuroinflammatory pathways .

1.3 Cancer Therapy

Imidazo[1,2-a]pyridine derivatives are being investigated for their anticancer properties. The modulation of immune responses through ENPP1 inhibition has been highlighted as a mechanism that could enhance the efficacy of cancer immunotherapy. Compounds with similar structures have demonstrated significant antitumor activity in preclinical models, suggesting that this compound may also possess similar capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their pharmacological profiles. The molecular structure of this compound allows for interactions with various biological targets:

Component Description Potential Activity
Imidazo[1,2-a]pyridineHeterocyclic ring systemModulation of P2X7 receptor
Benzofuran moietyAromatic systemAnticancer activity
Carboxamide groupFunctional groupAnti-inflammatory properties

Case Studies

3.1 Pain Management Studies

A study focusing on the effects of imidazo[1,2-a]pyridine derivatives reported significant reductions in pain behaviors in animal models when treated with compounds similar to this compound. The results indicated a potential pathway for developing new analgesics targeting chronic pain conditions .

3.2 Cancer Immunotherapy Enhancements

In a murine model of cancer, compounds structurally related to this compound were shown to enhance the effectiveness of anti-PD-1 therapy by stimulating immune responses through ENPP1 inhibition. This study demonstrated a tumor growth inhibition rate significantly higher than controls when combined with standard immunotherapy agents .

Mechanism of Action

The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases or interact with GABA receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Key Substituent Effects

Imidazopyridine Substitutions :

  • 5a includes a thiophen-2-yl group at position 2 of the imidazopyridine, contributing to distinct 1H NMR aromatic signals (δ 7.59–7.10 for thiophene protons) and a sulfur-containing molecular formula (C16H20N3S) .
  • 5b has a simpler methyl group at position 2, reflected in its 13C NMR signal at δ 13.2 for the methyl carbon and a lower molecular weight (C13H20N3) .
  • 5aqa and 5apa feature bulkier aryl substituents (2-methoxyphenyl and naphthalen-2-yl, respectively), leading to complex aromatic splitting in 1H NMR (e.g., δ 8.55–6.77 for 5aqa) and higher molecular weights (C19H24N3O for 5aqa) .

Functional Group Variations :

  • All analogs are ethanamine derivatives (N-ethyl-N-((substituted-imidazopyridin-3-yl)methyl)ethanamine), whereas the target compound is a carboxamide with a benzofuran ring. This difference would significantly alter electronic properties and NMR profiles. For example, the target’s benzofuran-2-carboxamide group would introduce a carbonyl carbon signal near δ 160–170 in 13C NMR, absent in the ethanamine analogs .

Spectral Trends

  • 1H NMR : Aromatic proton signals for imidazopyridine derivatives typically appear between δ 6.70–8.55, with shifts influenced by electron-donating/withdrawing substituents. For example, 5a’s thiophene substituent deshields adjacent protons (δ 7.59–7.10), while 5b’s methyl group simplifies splitting (δ 8.29–6.72) .
  • 13C NMR : Imidazopyridine carbons resonate between δ 110–145, with substituent-specific signals (e.g., 5aqa’s methoxy carbon at δ 55.4) .
  • HRMS : Molecular ion peaks ([M+H]+) correlate with substituent mass. For instance, 5apa’s naphthyl group increases its molecular weight to 310.1914 Da, compared to 218.1652 Da for 5b .

Limitations and Predictions

The absence of data for the target compound precludes direct comparisons. However, extrapolating from analogs:

  • The 7-methoxybenzofuran group would likely introduce additional deshielded protons (e.g., δ 6.5–7.5 for benzofuran protons) and a methoxy carbon signal near δ 55–60 in 13C NMR.

Table 1: Structural and Spectroscopic Comparison of Analogs

Compound Substituent (Imidazopyridine Position 2) Functional Group Molecular Formula HRMS [M+H]+ (Calc./Exp.) Key 1H NMR Shifts (δ)
5a Thiophen-2-yl Ethanamine C16H20N3S 286.1372 / 286.1378 8.44 (d), 7.59–7.10 (m)
5b Methyl Ethanamine C13H20N3 218.1652 / 218.1659 8.29 (d), 6.72 (dd)
5aqa 2-Methoxyphenyl Ethanamine C19H24N3O 310.1914 / 310.1920 8.55 (d), 7.45–6.77 (m)
5apa Naphthalen-2-yl Ethanamine C23H24N3 318.1961 / 318.1967 8.52 (d), 7.98–6.79 (m)
Target Compound* Benzofuran-2-carboxamide Carboxamide C21H20N3O3 N/A Predicted: 6.5–8.5 (aromatic)

*No experimental data available for the target compound; predictions based on analogs.

Biological Activity

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula: C19H21N3O3C_{19}H_{21}N_{3}O_{3}. Its molecular weight is approximately 337.39 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds containing imidazo[1,2-a]pyridine moieties often exhibit interactions with various biological targets, including enzymes and receptors involved in signaling pathways relevant to cancer and inflammation. The specific mechanisms for this compound are still under investigation.

Antitumor Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in regulating immune responses in cancer. For instance, related compounds have shown significant inhibitory activity against ENPP1 with IC50 values as low as 5.70 nM, enhancing the expression of immune response genes like IFNB1 and CXCL10 in cancer models .

Antimycobacterial Activity

This compound has also been investigated for its activity against Mycobacterium tuberculosis (MTB). A series of imidazo[1,2-a]pyridine derivatives demonstrated low nanomolar MIC values against drug-sensitive and resistant strains of MTB . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can lead to promising candidates for anti-tubercular therapy.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. Additionally, cytotoxicity assessments on human cell lines have shown that many derivatives are non-toxic at therapeutic concentrations .

Data Tables

Activity IC50 Value Target Reference
ENPP1 Inhibition5.70 nMENPP1
Antitubercular ActivityLow nMMycobacterium tuberculosis
Cytotoxicity (HEK293 Cells)Non-toxicHuman embryonic kidney cells

Case Studies

Several case studies have explored the efficacy of this compound class:

  • ENPP1 Inhibitors : A study demonstrated that a related compound significantly inhibited tumor growth in murine models when combined with anti-PD-1 therapies, achieving a tumor growth inhibition rate of 77.7% .
  • Anti-Tubercular Agents : Compounds derived from the imidazo[1,2-a]pyridine scaffold were tested against both drug-sensitive and resistant strains of MTB, showing promising results in vitro with low MIC values .

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